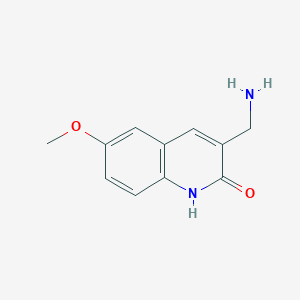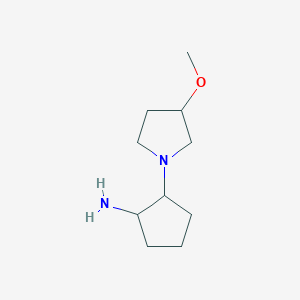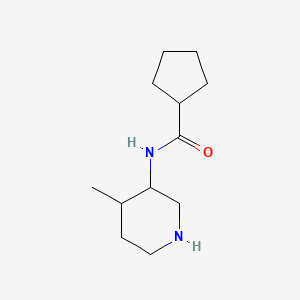![molecular formula C9H13ClO4 B13184894 Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C₉H₁₃ClO₄ It is characterized by a spirocyclic structure, which includes a dioxaspiroheptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-2-methylpropane-1,3-diol with a suitable carboxylating agent in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Unique due to its spirocyclic structure.
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its ester functional group and spirocyclic structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13ClO4 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
methyl 2-chloro-4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)4-13-5-8(7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
UNBCDFCYDQTXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC12C(O2)(C(=O)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


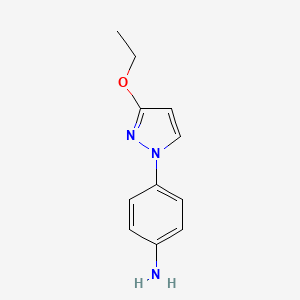
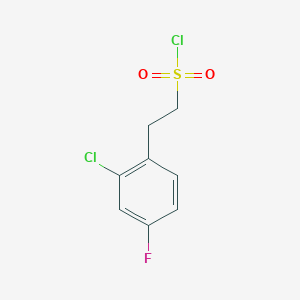
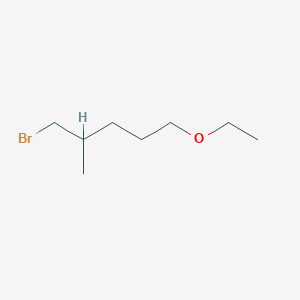
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
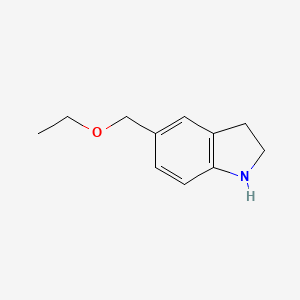
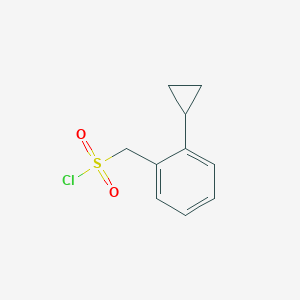
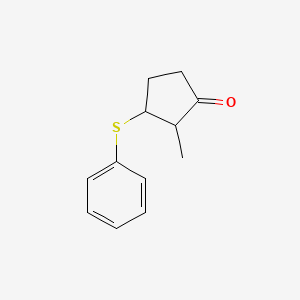
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
